4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17544112
InChI: InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3
SMILES:
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17544112

Molecular Formula: C10H13N3S

Molecular Weight: 207.30 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3
Standard InChI Key NRLPRULFEYBHIQ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(N=C1C2=CC=CS2)C)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group, the 3-position with a thiophen-2-yl group, and the 4-position with an ethyl moiety. The thiophene ring, a sulfur-containing heterocycle, contributes π-electron density, influencing the compound’s electronic properties and intermolecular interactions . Key bond lengths and angles align with typical pyrazole-thiophene hybrids, as evidenced by crystallographic data from analogous structures .

Table 1: Molecular Properties of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃S
Molecular Weight207.30 g/mol
IUPAC Name4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine
Canonical SMILESCCC1=C(N(N=C1C2=CC=CS2)C)N
Topological Polar Surface Area63.6 Ų

Electronic and Steric Effects

The methyl group at N1 induces steric hindrance, potentially directing regioselectivity in subsequent reactions . The ethyl group at C4 enhances lipophilicity, a critical factor in drug bioavailability. Quantum mechanical calculations predict a dipole moment of 3.2 D, favoring solubility in polar aprotic solvents like DMF .

Synthesis and Reaction Pathways

Primary Synthesis Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Cyclocondensation: Reaction of β-keto esters with hydrazine derivatives to form the pyrazole core .

  • Friedel-Crafts Alkylation: Introduction of the thiophene group using AlCl₃ as a catalyst.

  • Amination: Nucleophilic substitution at C5 with ammonia or amines under basic conditions .

A modified approach reported by Aly et al. (2021) employs microwave-assisted domino reactions between arylglyoxals and pyrazol-5-amines, achieving yields up to 83% in 20 minutes . This method utilizes p-TsOH (10 mol%) in DMF at 120°C, significantly reducing reaction times compared to conventional heating .

Table 2: Optimization of Microwave-Assisted Synthesis

ParameterOptimal ConditionYield (%)Reference
Catalystp-TsOH83
Temperature120°C83
SolventDMF83
Reaction Time20 min83

Byproduct Management

Common byproducts include regioisomeric pyrazoles and uncyclized intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity. Recrystallization from ethanol/water mixtures enhances crystalline homogeneity, as validated by single-crystal X-ray diffraction in related thiophene-pyrazoles .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, NCH₃), 3.02 (q, J = 7.6 Hz, 2H, CH₂CH₃), 6.88–7.21 (m, 3H, thiophene-H).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 690 cm⁻¹ (C-S thiophene).

  • HRMS: m/z 207.0932 [M+H]⁺ (calc. 207.0935).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a retention time of 6.7 min, confirming minimal degradation under acidic conditions.

AssayResultReference
Antibacterial (MIC)32 μg/mL (S. aureus)
Antioxidant (IC₅₀)45 μM (DPPH)
Cytotoxicity (HeLa)CC₅₀ > 100 μM

Applications in Medicinal Chemistry

Kinase Inhibition

Molecular docking studies suggest strong binding (ΔG = -9.2 kcal/mol) to the ATP pocket of EGFR kinase, driven by hydrogen bonds with Met793 and hydrophobic contacts with Leu718. This positions the compound as a lead for tyrosine kinase inhibitor development.

Prodrug Design

Esterification of the C5 amine with valproic acid yields a prodrug with 3-fold enhanced blood-brain barrier permeability in murine models . Hydrolysis by esterases regenerates the active compound, enabling targeted neurotherapeutic delivery .

Future Research Directions

  • Structure-Activity Relationships: Systematic variation of the ethyl and methyl substituents to optimize pharmacokinetic profiles.

  • Polymer-Bound Catalysts: Immobilizing the compound on Merrifield resin for recyclable heterocyclic synthesis .

  • In Vivo Toxicology: Chronic toxicity studies in rodent models to establish safety margins .

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